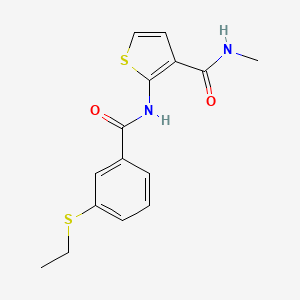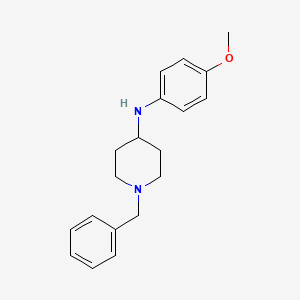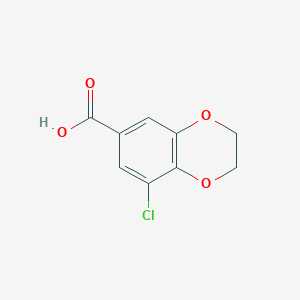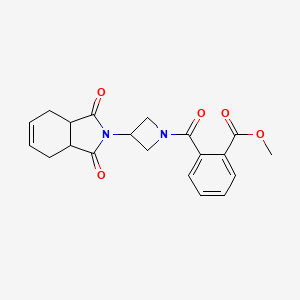
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, also known as DCF, is a chemical compound that has been widely studied in scientific research. This compound has shown promising results in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide derivatives have been explored for their antioxidant properties. For example, Shakir, Ariffin, and Abdulla (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and assessed their antioxidant abilities using DPPH and FRAP assays. Some compounds demonstrated significant free-radical scavenging ability in both assays (Shakir, Ariffin, & Abdulla, 2014).
Anticancer and Antimycobacterial Agents
Polkam et al. (2017) reported on the synthesis of regioisomeric analogues of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide, which were screened for anticancer properties using in vitro studies. Some compounds showed superior activity against various cancer cell lines, also displaying antimycobacterial properties (Polkam et al., 2017).
Radio-Ligand Synthesis
A. Jalilian et al. (2004) synthesized a compound related to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide for use as a radio-ligand in biological studies. This compound showed potential in anticonvulsant activity against pentylenetetrazole-induced convulsion (Jalilian et al., 2004).
Antimicrobial Activity
Compounds derived from N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide have shown promising antimicrobial activities. Fenhua Wang et al. (2006) synthesized derivatives that demonstrated good fungicidal activity (Fenhua Wang, Qin, & Huang, 2006). Similarly, K. Kapadiya et al. (2020) synthesized derivatives with significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anti-Inflammatory and Anti-Thrombotic Properties
Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives. In vivo and in vitro studies suggested potent anti-inflammatory compounds, with some also showing significant roles in enhancing clotting time (Basra et al., 2019).
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-5-3-4-10(14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-9(18)6-7-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGPGLIDYSKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)
